N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibition Streptokinase A BindingDB

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a cyclohexylamino group at C7, a methyl group at C2, a phenyl ring at C3, and an isopropyl group at C5. This scaffold is broadly claimed in patents as a kinase inhibitor chemotype.

Molecular Formula C22H28N4
Molecular Weight 348.5 g/mol
Cat. No. B12200556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H28N4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4
InChIInChI=1S/C22H28N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18,23H,5,8-9,12-13H2,1-3H3
InChIKeyHGBMTSQJXKFGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Relevant Class and Baseline Profile


N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a cyclohexylamino group at C7, a methyl group at C2, a phenyl ring at C3, and an isopropyl group at C5. This scaffold is broadly claimed in patents as a kinase inhibitor chemotype [1]. The compound is primarily available from specialty chemical suppliers for research use, and its molecular formula is C22H30N4. However, no primary research papers or patents were identified that provide specific biological or physicochemical characterization for this exact compound, limiting the baseline profiling to class-level inferences.

Why N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Other In-Class Analogs


The pyrazolo[1,5-a]pyrimidine class exhibits steep structure-activity relationships (SAR) where minor substituent changes profoundly impact target potency and selectivity. For example, a stringent preference for a cyclohexyl group as a hydrophobic moiety was demonstrated in a related HCV polymerase inhibitor series [1]. The specific combination of N-cyclohexyl, C5-isopropyl, C2-methyl, and C3-phenyl substituents defines a unique steric and electronic profile that cannot be replicated by analogs with linear alkyl amines or different C5 substituents (e.g., tert-butyl, propyl). Generic substitution without quantitative comparative data risks losing activity entirely, as even close analogs in this scaffold have shown divergent kinase inhibition profiles [2]. Therefore, procurement decisions must be based on compound-specific evidence rather than class generalities.

Quantitative Differentiation Evidence for N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Against Closest Comparators


Binding Affinity of a Closest Analog Lacking N-Cyclohexyl Group vs. Streptokinase A

A direct head-to-head comparison for the target compound is not publicly available. The closest analog with quantitative data is the N-(pyridin-2-ylmethyl) derivative, which retains the identical 5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine core but replaces the N-cyclohexyl group. This analog showed an EC50 of 6,950 nM against streptokinase A [1]. The target compound's N-cyclohexyl substituent is expected to significantly alter hydrophobic interactions and target affinity compared to the pyridinylmethyl analog, a well-established SAR trend in this scaffold [2]. However, no quantitative data exists to confirm the magnitude or direction of this change.

Kinase Inhibition Streptokinase A BindingDB

Class-Level Selectivity Trend Against C5 Substituent Variation

Literature SAR for pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrates that C5 substituent size and branching directly control kinase selectivity. A related series showed that replacing a C5-isopropyl with a C5-tert-butyl group dramatically altered the CDK2/Cyclin E vs. CDK2/Cyclin A selectivity profile [1]. The target compound's C5-isopropyl group differentiates it from analogs like N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (C5-propyl) and 5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This branching difference (isopropyl vs. n-propyl or tert-butyl) is known to affect steric bulk and lipophilicity sufficient to redirect kinase targeting, though no direct comparison with the target compound has been published.

Kinase Selectivity Structure-Activity Relationship Pyrazolo[1,5-a]pyrimidine

Impact of N7-Cyclohexyl vs. N7-Aryl on Multikinase Inhibition Potency

A 2023 medicinal chemistry study evaluated 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors, achieving submicromolar IC50 values against TrkA (0.087 μM) and ALK2 (0.105 μM) [1]. The target compound differs by bearing an N-cyclohexyl group at C7 instead of an aryl group. This N7 substitution is known to modulate kinase binding through altered hydrogen-bonding and hydrophobic packing. While no direct comparison exists, the potency cliff between 7-aryl and 7-cyclohexylamino analogs is a recognized phenomenon in pyrazolo[1,5-a]pyrimidine SAR, suggesting the target compound may exhibit a divergent kinase inhibition profile.

Multikinase Inhibition RTK STK Cytotoxicity

Recommended Application Scenarios for N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Selectivity Profiling Panels Requiring Defined C5-Isopropyl and N7-Cyclohexyl Topology

The compound's specific substitution pattern is suited for inclusion in kinase selectivity panels where C5-branching and N7-cyclohexyl groups are hypothesized to engage hydrophobic back pockets. The demonstrated SAR sensitivity at these positions in related scaffolds [1] justifies the procurement of this exact analog over C5-tert-butyl or N7-aryl variants, which are known to produce different selectivity fingerprints.

Structure-Activity Relationship (SAR) Expansion Studies for Cyclohexyl-Containing Pyrazolo[1,5-a]pyrimidines

Given the stringent preference for cyclohexyl groups observed in HCV polymerase inhibitors [2], this compound serves as a key intermediate for SAR studies exploring the role of alicyclic amines in target binding. Its procurement enables direct comparison with N-isobutyl, N-aryl, and N-alkylamino analogs to define the contribution of cyclohexyl ring size and conformation to biological activity.

Negative Control or Inactive Comparator for 7-Aryl Pyrazolo[1,5-a]pyrimidine Multikinase Inhibitors

Since 7-aryl analogs have shown potent TrkA/ALK2 inhibition [3], the N-cyclohexyl derivative may serve as a matched molecular pair to interrogate the necessity of a C7 aromatic group for kinase binding. This application requires the exact compound to ensure that observed activity differences are attributable solely to the N7 substituent change.

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